

# Spectroscopic Data of Benzeneselenol: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **benzeneselenol** (phenylselenol), a vital reagent in organic synthesis and a compound of interest in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

## **Spectroscopic Data Summary**

The following tables summarize the essential quantitative spectroscopic data for **benzeneselenol**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>77</sup>Se NMR Data for **Benzeneselenol** in CDCl<sub>3</sub>



Nucleus	Chemical Shift (δ, ppm)	Multiplicity / Coupling Constant (J)	Assignment
<sup>1</sup> H	7.44 - 7.47	m	2H, H-2, H-6 (ortho)
7.22 - 7.25	m	3H, H-3, H-4, H-5 (meta, para)	
1.56	S	1H, Se-H	_
13C	132.8	-	C-2, C-6 (ortho)
129.3	-	C-3, C-5 (meta)	_
126.5	-	C-4 (para)	
124.5	-	C-1 (ipso)	_
<sup>77</sup> Se	144.1	-	Ph-Se-H

Data sourced from a study on selenols as carbonic anhydrase inhibitors[1].

# **Infrared (IR) Spectroscopy**

Table 2: Characteristic Infrared Absorption Bands for Benzeneselenol

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~3055	Aromatic C-H stretch
~2300	Se-H stretch
~1577	Aromatic C=C stretch
~1473	Aromatic C=C stretch
~1438	Aromatic C=C stretch
~1022	In-plane C-H bend
~735	Out-of-plane C-H bend
~688	Out-of-plane C-H bend



Note: The Se-H stretching frequency is a key characteristic, though it can be weak and broad. The aromatic C-H and C=C stretching and bending vibrations are consistent with a monosubstituted benzene ring.

### Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Benzeneselenol

lon	Calculated m/z	Found m/z
[C <sub>6</sub> H <sub>6</sub> Se] <sup>+</sup>	157.9635	157.9612

Data obtained via Electrospray Ionization (ESI)[1].

## **Experimental Protocols**

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

#### **Synthesis of Benzeneselenol**

**Benzeneselenol** is commonly synthesized by the reduction of diphenyl diselenide. A typical laboratory-scale procedure is as follows:

- Reaction Setup: To a stirred solution of diphenyl diselenide (1.0 eq.) in ethanol at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium borohydride (3.0 eq.) is added portionwise.
- Reduction: The reaction mixture is stirred at 0°C for 15 minutes, during which the yellow color of the diselenide disappears, indicating the formation of the selenolate anion.
- Protonation: Solid citric acid (5.0 eq.) is added to the reaction mixture, which is then stirred at 0°C for an additional 5 minutes to protonate the selenolate.
- Work-up: The mixture is diluted with diethyl ether and water. The layers are separated, and the organic layer is washed with saturated aqueous ammonium chloride and brine.



 Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield benzeneselenol as a colorless oil.

#### NMR Spectroscopy

- Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.
- Sample Preparation: A sample of **benzeneselenol** was dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- ¹H NMR: The spectrum was acquired at 400 MHz. Chemical shifts were referenced to the residual solvent peak of CDCl<sub>3</sub> at 7.26 ppm.
- ¹³C NMR: The spectrum was acquired at 100 MHz. Chemical shifts were referenced to the solvent peak of CDCl₃ at 77.0 ppm.
- <sup>77</sup>Se NMR: The spectrum was acquired at 76 MHz. Diphenyl diselenide was used as an external reference ( $\delta$  = 461 ppm).

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
- Sample Preparation: A thin film of neat benzeneselenol was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The spectrum was recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean salt plates was acquired prior to the sample scan and subtracted from the sample spectrum.

#### Mass Spectrometry (MS)

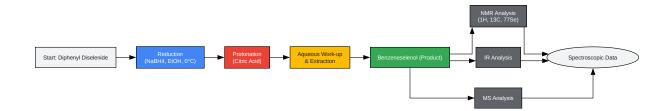
- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.
- Sample Preparation: A dilute solution of **benzeneselenol** was prepared in a suitable solvent such as acetonitrile or methanol.

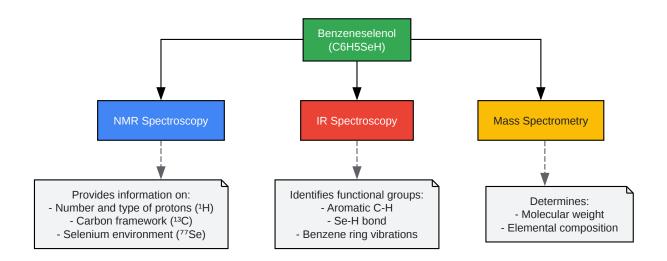


• Data Acquisition: The sample was introduced into the ESI source, and the mass spectrum was acquired in positive ion mode.

# **Experimental Workflow and Logical Relationships**

The following diagrams illustrate the key workflows in the synthesis and characterization of **benzeneselenol**.





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#### References

- 1. Benzeneselenol | C6H6Se | CID 69530 PubChem [pubchem.ncbi.nlm.nih.gov]
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